molecular formula C16H17Cl2N5O3 B11667718 7-(3,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11667718
M. Wt: 398.2 g/mol
InChI Key: OCYMHRZDSUEAAL-UHFFFAOYSA-N
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Description

7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the 3,4-dichlorophenyl group: This step often involves a nucleophilic substitution reaction where a suitable leaving group on the purine core is replaced by the 3,4-dichlorophenyl group.

    Attachment of the hydroxyethylamino group: This can be done through an amination reaction, where the hydroxyethylamine is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorines on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution of the chlorines could yield various substituted phenyl derivatives.

Scientific Research Applications

7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may have pharmacological properties that could be explored for therapeutic applications.

    Industry: Its unique chemical properties could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[(3,4-DICHLOROPHENYL)METHYL]-8-[(2-HYDROXYETHYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart from similar compounds is its unique combination of functional groups and the purine core. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C16H17Cl2N5O3

Molecular Weight

398.2 g/mol

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17Cl2N5O3/c1-21-13-12(14(25)22(2)16(21)26)23(15(20-13)19-5-6-24)8-9-3-4-10(17)11(18)7-9/h3-4,7,24H,5-6,8H2,1-2H3,(H,19,20)

InChI Key

OCYMHRZDSUEAAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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